![molecular formula C15H14ClN5OS2 B2938023 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide CAS No. 886928-04-7](/img/structure/B2938023.png)
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups including an amine (-NH2), a thiophene ring, a 1,2,4-triazole ring, a sulfanyl group (-SH), and an acetamide group. These functional groups suggest that the compound could participate in a variety of chemical reactions and potentially have interesting biological activity .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding amines, thiophenes, and triazoles .Molecular Structure Analysis
The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a 1,2,4-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. These ring structures are likely to contribute to the stability of the compound .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amine group could participate in acid-base reactions, the thiophene ring might undergo electrophilic aromatic substitution, and the triazole ring could be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amine and acetamide could impact the compound’s solubility in water or other polar solvents .Applications De Recherche Scientifique
Antimicrobial Applications
Research into compounds structurally related to "2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide" has demonstrated significant antimicrobial properties. For instance, derivatives synthesized from related chemical frameworks have shown in vitro antibacterial activity against pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans. These findings suggest the compound's potential utility in developing new antimicrobial agents (Baviskar et al., 2013).
Antitumor Applications
Similarly, compounds within this chemical class have been evaluated for their antitumor activities. Novel derivatives bearing different heterocyclic rings have been synthesized and tested in vitro against various human tumor cell lines, revealing some compounds' considerable anticancer activity. This underscores the chemical's relevance in oncological research and its potential in cancer therapy development (Yurttaş et al., 2015).
CNS Depressant Activity
Research has also explored the central nervous system (CNS) depressant activity of related compounds, highlighting the versatility of this chemical framework in drug discovery. The synthesis and characterization of certain derivatives have led to the screening for CNS depressant activity, which could inform the development of new treatments for disorders requiring CNS depressant properties (Bhattacharjee et al., 2011).
Mécanisme D'action
The mechanism of action would depend on the specific biological activity of the compound. For instance, if the compound were to act as a drug, it might interact with biological targets such as enzymes or receptors. The presence of an amine group and a triazole ring suggests potential interactions with biological systems .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5OS2/c1-9-4-5-10(7-11(9)16)18-13(22)8-24-15-20-19-14(21(15)17)12-3-2-6-23-12/h2-7H,8,17H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLRZTKAKMDTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
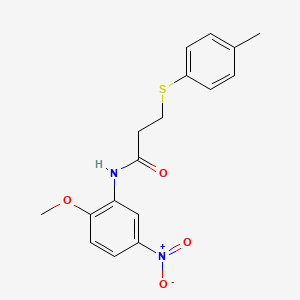
![ethyl 2-(2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2937942.png)
![6-Tert-butyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2937944.png)
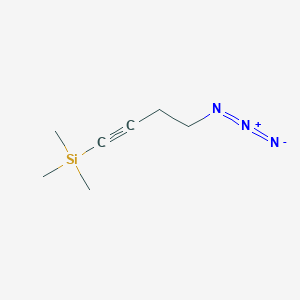
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2937947.png)
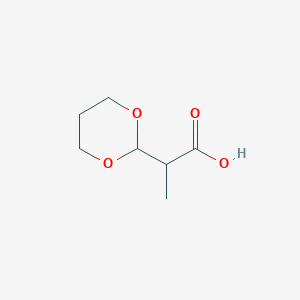
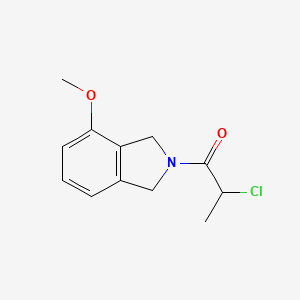
![2-(1H-1,3-benzodiazol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2937956.png)
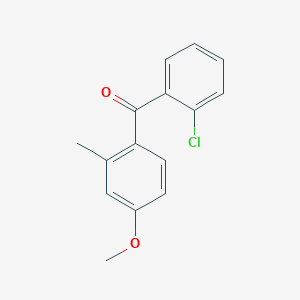
![N-(5-(6-oxo-1,6-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2937958.png)
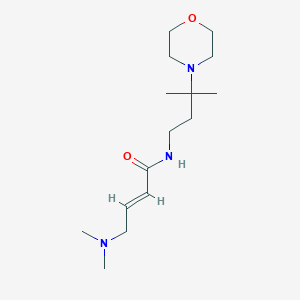
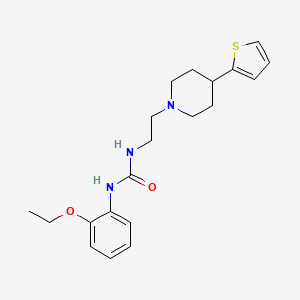
![N'-(5-chloro-2-methoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide](/img/structure/B2937962.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2937963.png)
